REACTION_CXSMILES
|
[ClH:1].[C:2]([CH2:6][CH2:7][C:8](=[NH:11])OC)([O:4][CH3:5])=[O:3].[NH3:12]>CO>[ClH:1].[C:2]([CH2:6][CH2:7][C:8]([NH2:11])=[NH:12])([O:4][CH3:5])=[O:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.09 mol
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(OC)CCC(OC)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 16.5 g
|
Type
|
ADDITION
|
Details
|
of the same solvent containing 1.7 g
|
Type
|
FILTRATION
|
Details
|
, followed by filtration of some insoluble material and concentration of the filtrate
|
Type
|
ADDITION
|
Details
|
The residual white solids are treated with ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(=O)(OC)CCC(=N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |